molecular formula C19H24N2O2 B14935771 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone

Katalognummer: B14935771
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: URWJCGCNIGCCJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone is a complex organic compound that features both an isoquinoline and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.

    Formation of the Indole Moiety: This can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone.

    Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and indole moieties through a suitable linker, often using a condensation reaction.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions might target the carbonyl group.

    Substitution: Substitution reactions could occur at various positions on the isoquinoline or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: The compound might be studied for its interactions with biological macromolecules, such as proteins or DNA.

Medicine

    Drug Development: Due to its complex structure, the compound might be investigated for potential therapeutic applications, such as anticancer or antimicrobial activities.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone would depend on its specific interactions with molecular targets. These might include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound might interact with cellular receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Indole Derivatives: Compounds with similar indole structures.

Uniqueness

The uniqueness of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone lies in its combined isoquinoline and indole moieties, which might confer unique biological activities not seen in simpler compounds.

Eigenschaften

Molekularformel

C19H24N2O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(1-methylindol-4-yl)methanone

InChI

InChI=1S/C19H24N2O2/c1-20-11-8-15-16(6-4-7-17(15)20)18(22)21-12-10-19(23)9-3-2-5-14(19)13-21/h4,6-8,11,14,23H,2-3,5,9-10,12-13H2,1H3

InChI-Schlüssel

URWJCGCNIGCCJV-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCC4(CCCCC4C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.